

Technical Support Center: VU0467485 Toxicity and Safety Assessment

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Compound of Interest		
Compound Name:	VU0467485	
Cat. No.:	B611759	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and safety assessment of **VU0467485**, a potent and selective M4 positive allosteric modulator (PAM). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known in vitro safety profile of VU0467485?

A1: **VU0467485** has demonstrated a generally favorable in vitro safety profile in preclinical assessments. It exhibits low potential for cytochrome P450 (CYP) inhibition and induction.[1] Specifically, it showed minimal inhibition of key CYP enzymes (3A4, 2D6, 2C9, 1A2) with IC50 values greater than 30 µM in human hepatic microsomes.[1] Furthermore, the compound was found to be "clean" in glutathione (GSH) trapping experiments and a mini-Ames test, suggesting a low risk for reactive metabolite formation and mutagenicity, respectively.[1]

Q2: Has **VU0467485** been evaluated for off-target activities?

A2: **VU0467485** is characterized as a selective M4 PAM.[1][2] Its putative dealkylated metabolite also shows activity at the M4 receptor but not at the M2 subtype, suggesting the ortho-fluoro moiety contributes to its selectivity. While comprehensive off-target screening data is not detailed in the primary publication, its high selectivity for the M4 receptor is a key attribute.



Q3: What is the in vivo safety and tolerability of VU0467485?

A3: In vivo studies in rats have indicated good tolerability. A modified Irwin test, which assesses effects on autonomic and somatomotor functions, revealed no significant adverse effects following a single high oral dose of 56.6 mg/kg. This suggests a favorable acute safety profile in this preclinical model.

Q4: Are there any known liabilities related to drug-drug interactions?

A4: Based on its in vitro profile, **VU0467485** appears to have a low risk for drug-drug interactions mediated by CYP450 enzymes. The high IC50 values for CYP inhibition and high EC50 values for CYP induction suggest that it is unlikely to significantly affect the metabolism of co-administered drugs that are substrates for these enzymes. Additionally, it is not a substrate for P-glycoprotein (P-gp), reducing the likelihood of P-gp-mediated drug interactions.

Troubleshooting Guide

Issue 1: High variability in in vitro potency (EC50) measurements.

- Possible Cause: VU0467485 is a positive allosteric modulator, and its activity is dependent
 on the concentration of the endogenous agonist, acetylcholine (ACh). Inconsistent EC50
 values can arise from fluctuations in the concentration of ACh or the co-agonist used in the
 assay.
- Troubleshooting Steps:
 - Standardize Agonist Concentration: Ensure a fixed and consistent concentration of ACh (typically an EC20 concentration) is used across all experiments to achieve reproducible potentiation.
 - Cell Health and Density: Verify the health and consistent density of the cell line expressing the M4 receptor (e.g., CHO cells), as variations can impact receptor expression and signaling.
 - Assay Buffer Composition: Maintain consistent ionic strength and composition of the assay buffer, as these factors can influence ligand binding and receptor function.



Issue 2: Discrepancies between in vitro and in vivo efficacy.

- Possible Cause: Pharmacokinetic properties such as plasma protein binding and brain penetration can influence the free concentration of the compound available to bind to the M4 receptor in the central nervous system (CNS).
- Troubleshooting Steps:
 - Consider Plasma Protein Binding: Account for the moderate plasma protein binding of VU0467485 when designing in vivo experiments and interpreting data. The unbound fraction is the pharmacologically active portion.
 - Assess Brain Penetration: While VU0467485 has moderate to high CNS penetration, factors such as the animal model and dosing vehicle can affect the brain-to-plasma ratio.
 Direct measurement of brain and plasma concentrations is recommended.
 - Metabolite Activity: Be aware that the dealkylated metabolite of VU0467485 is also active.
 Consider the potential contribution of this metabolite to the overall in vivo efficacy.

Data Presentation

Table 1: In Vitro DMPK and Safety Profile of VU0467485



Parameter	Species	Assay System	Result
CYP450 Inhibition (IC50)	Human	Hepatic Microsomes	> 30 μM (for 3A4, 2D6, 2C9, 1A2)
CYP450 Induction (EC50)	Human	Cryopreserved Hepatocytes	> 50 μM (for 3A4, 1A2, 2B6)
GSH Trapping	Human	Hepatic Microsomes	Clean
Mini-Ames Test	-	-	Clean
P-gp Substrate	-	MDCK-MDR1	ER = 1.4 (Not a substrate)
Apparent Permeability (Papp)	-	Caco-2	$31 \times 10^{-6} \text{ cm/s}$
Fraction Unbound (fu, plasma)	Rat	Plasma	0.031
Fraction Unbound (fu, plasma)	Human	Plasma	0.054
Fraction Unbound (fu, plasma)	Cynomolgus	Plasma	0.091
Fraction Unbound (fu, brain)	Rat	Brain Homogenate	0.037

Table 2: In Vivo Pharmacokinetics of VU0467485 (3 mg/kg, p.o.) in Rat

Parameter	Value
Cmax	1.2 μΜ
AUC ₀ -inf	3.8 µM⋅h
t ₁ / ₂	4.2 hours

Experimental Protocols



CYP450 Inhibition Assay

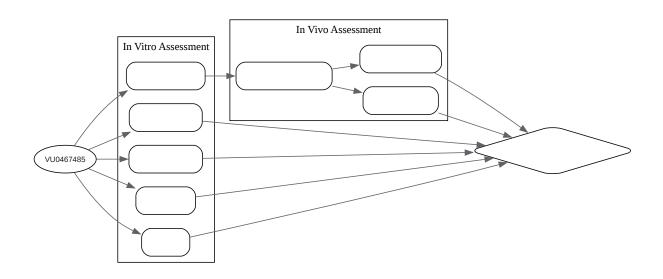
- Objective: To determine the concentration of VU0467485 that inhibits 50% of the activity of major CYP450 enzymes.
- · Methodology:
 - Human hepatic microsomes are incubated with a panel of specific CYP450 probe substrates in the presence of varying concentrations of VU0467485.
 - The reaction is initiated by the addition of an NADPH-generating system.
 - Following incubation, the reaction is terminated, and the formation of the substrate-specific metabolite is quantified using LC-MS/MS.
 - IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Rat Modified Irwin Test

- Objective: To assess the acute effects of a high dose of VU0467485 on the central and peripheral nervous systems.
- Methodology:
 - Rats are administered a single oral dose of VU0467485 (e.g., 56.6 mg/kg) or vehicle.
 - A comprehensive battery of behavioral and physiological parameters is observed and scored at multiple time points post-dose (e.g., up to 6 hours).
 - Parameters include, but are not limited to, changes in posture, gait, motor activity, reflexes, and autonomic signs (e.g., salivation, lacrimation).
 - Observations are compared between the treated and vehicle control groups.

Visualizations

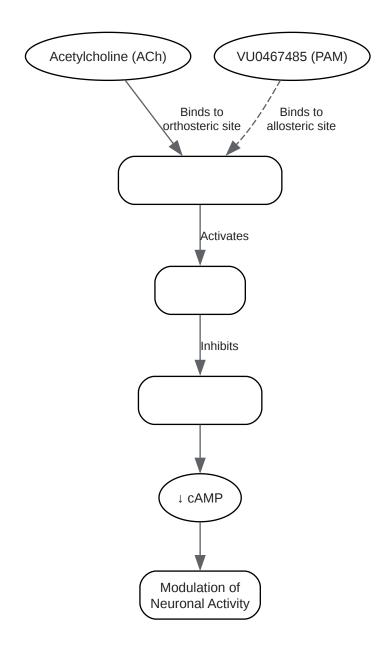




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Caption: Preclinical safety and DMPK workflow for VU0467485.





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Caption: M4 receptor signaling potentiation by VU0467485.

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References



- 1. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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